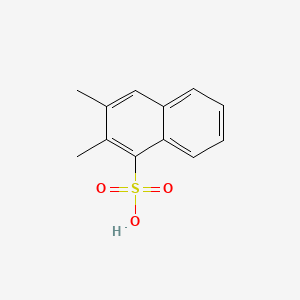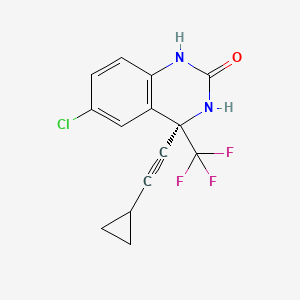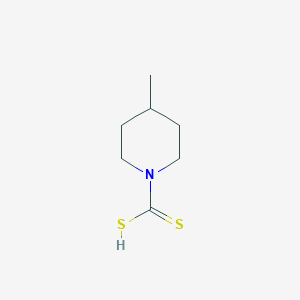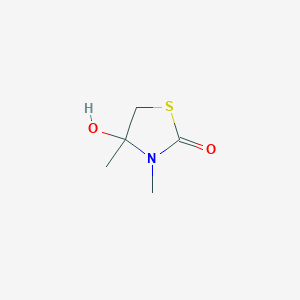
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is a chemical compound with the molecular formula C10H22N2O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is a derivative of 1,5-diaminopentane, where one of the amine groups is protected by a t-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride typically involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc group protects the amine during the coupling process.
Reduction and Oxidation: While the Boc group is stable under mild reducing and oxidizing conditions, the free amine (after deprotection) can undergo various redox reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Redox Reactions: Mild reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) can be used.
Major Products
Deprotection: Yields 1,5-diaminopentane.
Coupling: Produces peptides or other coupled products with the amine group.
Redox Reactions: Depending on the specific conditions, various amine derivatives can be formed.
科学研究应用
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide nucleic acids (PNAs).
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require amine protection.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The primary mechanism of action for N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing for selective deprotection when needed. The compound’s effectiveness lies in its ability to provide temporary protection, facilitating multi-step synthesis processes.
相似化合物的比较
Similar Compounds
N-t-Butoxycarbonyl-1,4-diaminobutane: Similar in structure but with a shorter carbon chain.
N-t-Butoxycarbonyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N-t-Butoxycarbonyl-1,2-diaminoethane: Similar in structure but with a much shorter carbon chain.
Uniqueness
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in the synthesis of medium-sized ring structures and in applications where a specific spatial arrangement of functional groups is required.
属性
分子式 |
C10H23ClN2O2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
tert-butyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;/h8H,4-7,11-12H2,1-3H3;1H |
InChI 键 |
RREQVHOXQGVCQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CCCCN)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)





![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
